molecular formula C10H15NS B8467925 3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

3-Amino-2-(4-methyl-1-penten-2-yl)thiophene

Cat. No. B8467925
M. Wt: 181.30 g/mol
InChI Key: ZWAZAMZWGYPIHU-UHFFFAOYSA-N
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Patent
US08153823B2

Procedure details

3-aminothiophenebenzene sulfonate (2.1 g, 7.7 mmol, purity: 91.6%) was added to 4-methyl-2-pentanone (121.2 g) and reacted at 60 degree centigrade for 8 hours. The reaction mixture in a suspended state at the beginning became a solution state after 6 hours. As a result of the analysis by the HPLC internal standard method of the reaction solution, 1.3 g was produced as a mixture of three compounds including 3-amino-2-{(E)-(4-methyl-2-penten-2-yl)}thiophene, 3-amino-2-{(Z)-(4-methyl-2-penten-2-yl)}thiophene and 3-amino-2-(4-methyl-1-penten-2-yl)thiophene was produced (yield: 96%).
[Compound]
Name
sulfonate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
121.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1/[C:7](=[CH:9]/[CH:10]([CH3:12])[CH3:11])/[CH3:8].NC1C=CSC=1/C(=C\C(C)C)/C>CC(C)CC(=O)C>[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([CH2:9][CH:10]([CH3:12])[CH3:11])=[CH2:8]

Inputs

Step One
Name
sulfonate
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
121.2 g
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C\C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)\C(\C)=C/C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 60 degree centigrade for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
after 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
As a result of the analysis by the HPLC internal standard method of the reaction solution
CUSTOM
Type
CUSTOM
Details
1.3 g was produced as a mixture of three compounds

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1)C(=C)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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